molecular formula C10H12BrNO B1517068 5-Bromo-2-(cyclopropylmethoxy)aniline CAS No. 1019590-24-9

5-Bromo-2-(cyclopropylmethoxy)aniline

Cat. No. B1517068
M. Wt: 242.11 g/mol
InChI Key: RYDWFOADOLXIGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula of C10H12BrNO. It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(cyclopropylmethoxy)aniline consists of a bromine atom (Br), a cyclopropylmethoxy group, and an aniline group attached to a benzene ring . The molecular weight of this compound is 242.11 g/mol.

Scientific Research Applications

Crystal Engineering and Supramolecular Synthons

A study by Zaman, Tomura, and Yamashita (2001) explored crystal engineering using anilic acids like 5-Bromo-2-(cyclopropylmethoxy)aniline, demonstrating its potential in forming complex crystal structures through hydrogen bonding patterns. This research enhances understanding of molecular interactions critical in materials science and pharmaceuticals (Zaman, Tomura, & Yamashita, 2001).

Synthesis of Cyclopropane Lactones and Heterocyclic Compounds

Farin˜a, Maestro, Martín, and Soria (1987) investigated the formation of cyclopropane lactones and heterocyclic compounds using derivatives of 5-Bromo-2-(cyclopropylmethoxy)aniline. This highlights its role in organic synthesis, particularly in creating complex molecular structures (Farin˜a, Maestro, Martín, & Soria, 1987).

Metal- and Solvent-free Quinoline Synthesis

Ahmed, Zhang, Yu, Yamamoto, Yamamoto, and Bao (2018) described the use of 5-Bromo-2-(cyclopropylmethoxy)aniline in Bronsted acid-catalyzed cyclization reactions for synthesizing various quinoline derivatives. This research has implications in green chemistry and pharmaceutical synthesis (Ahmed, Zhang, Yu, Yamamoto, Yamamoto, & Bao, 2018).

Carbonic Anhydrase Inhibition Studies

Research by Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, and Supuran (2015) examined derivatives of 5-Bromo-2-(cyclopropylmethoxy)aniline for their inhibitory effects on carbonic anhydrase enzymes. This study is significant for understanding enzyme inhibition, with potential therapeutic applications (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

Optical and Structural Properties in Metal Complexes

Leela, Banu, Dhiviya, and Poomalai (2019) synthesized a ligand based on 5-Bromo-2-(cyclopropylmethoxy)aniline and analyzed its spectral, structural, and optical properties when complexed with metals. This research offers insights into the development of new materials with unique optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDWFOADOLXIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopropylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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